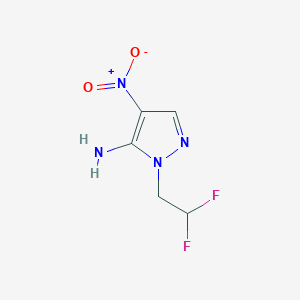
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a nitro group
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine typically involves the introduction of the difluoroethyl group onto a pyrazole ring. One common method involves the reaction of a pyrazole derivative with a difluoroethylating agent under controlled conditions. For instance, the use of (2,2-difluoroethyl)(aryl)iodonium triflate as a difluoroethylating reagent has been demonstrated to be effective . The reaction conditions often include the use of a solvent such as dichloromethane or dimethyl sulfoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure high selectivity and yield.
Industrial production methods may involve the use of continuous flow reactors to scale up the synthesis process, ensuring consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as thiols or amines.
Coupling Reactions: The pyrazole ring can undergo cross-coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Research: It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The nitro group can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress responses. The pyrazole ring provides a scaffold for binding to active sites of enzymes or receptors, facilitating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoroethyl)-4-nitro-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound also contains a difluoroethyl group and is used in the synthesis of various fluorinated compounds.
2,2-Dichloro-1,1-difluoroethyl methyl ether: This compound is used as a lipid-soluble anesthetic agent and shares the difluoroethyl moiety.
The uniqueness of this compound lies in its combination of a pyrazole ring with both a difluoroethyl and a nitro group, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethyl)-4-nitropyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N4O2/c6-4(7)2-10-5(8)3(1-9-10)11(12)13/h1,4H,2,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKQNOKBKHISFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1[N+](=O)[O-])N)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-Chlorothiophen-2-yl)methyl]-N-[(3-methyloxetan-3-yl)methyl]prop-2-enamide](/img/structure/B2944636.png)
![6-(Benzylsulfonylamino)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2944637.png)
![2-[[2-(2-Phenyl-2-adamantyl)acetyl]amino]ethyl 4-nitrobenzoate](/img/structure/B2944640.png)
![2-(3-Chlorophenyl)benzo[d]oxazol-6-amine hydrochloride](/img/structure/B2944641.png)

![3-methyl-4-(naphthalen-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2944645.png)
![ethyl 4-(4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate](/img/structure/B2944646.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(pyridin-4-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2944647.png)

![1-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2944653.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2944655.png)

![4-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]BENZENE-1,3-DIOL](/img/structure/B2944658.png)
